Trimetazidine-d8 Dihydrochloride

Description

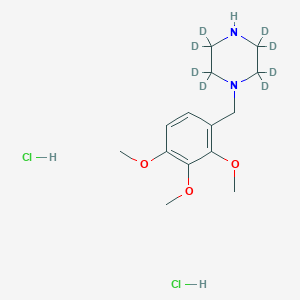

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H24Cl2N2O3 |

|---|---|

Molecular Weight |

347.3 g/mol |

IUPAC Name |

2,2,3,3,5,5,6,6-octadeuterio-1-[(2,3,4-trimethoxyphenyl)methyl]piperazine;dihydrochloride |

InChI |

InChI=1S/C14H22N2O3.2ClH/c1-17-12-5-4-11(13(18-2)14(12)19-3)10-16-8-6-15-7-9-16;;/h4-5,15H,6-10H2,1-3H3;2*1H/i6D2,7D2,8D2,9D2;; |

InChI Key |

VYFLPFGUVGMBEP-IKGFOUCPSA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CC2=C(C(=C(C=C2)OC)OC)OC)([2H])[2H])[2H].Cl.Cl |

Canonical SMILES |

COC1=C(C(=C(C=C1)CN2CCNCC2)OC)OC.Cl.Cl |

Origin of Product |

United States |

Trimetazidine D8 Dihydrochloride: Isotopic Nature and Research Utility

Chemical Structure and Specificity of Deuterium (B1214612) Incorporation in Trimetazidine-d8 Dihydrochloride (B599025)

Trimetazidine-d8 Dihydrochloride is the deuterated analog of Trimetazidine (B612337) Dihydrochloride, a compound known for its anti-ischemic properties. The core structure of trimetazidine consists of a trimethoxybenzyl group attached to a piperazine (B1678402) ring. In this compound, eight hydrogen atoms on the piperazine ring are replaced by deuterium atoms. Specifically, the deuterium atoms are located at the 2,2,3,3,5,5,6,6 positions of the piperazine ring. synzeal.com This specific placement of deuterium, a stable, non-radioactive isotope of hydrogen, is a deliberate modification to alter its properties for research applications. acanthusresearch.com The dihydrochloride salt form enhances the compound's stability and solubility.

The molecular formula of this compound is C14H14D8Cl2N2O3, and it has a molecular weight of approximately 347.31 g/mol . simsonpharma.com The IUPAC name for this compound is 1-[(2,3,4-trimethoxyphenyl)methyl]piperazine-2,2,3,3,5,5,6,6-d8;dihydrochloride. synzeal.com

Below is a table summarizing the key chemical identifiers for this compound:

| Property | Value |

| IUPAC Name | 1-[(2,3,4-trimethoxyphenyl)methyl]piperazine-2,2,3,3,5,5,6,6-d8;dihydrochloride |

| Molecular Formula | C14H14D8Cl2N2O3 |

| Molecular Weight | 347.31 g/mol |

| CAS Number | 1219795-37-5 |

Rationale for Deuterium Labeling in Trimetazidine Research Applications

The substitution of hydrogen with deuterium is a critical tool in pharmaceutical research. juniperpublishers.comnih.gov This isotopic labeling provides a means to track the molecule and differentiate it from its non-labeled counterpart, which is particularly useful in complex biological systems. lgcstandards.commusechem.com

Impact of Deuteration on Metabolic Stability for Tracer Studies

Deuteration, the process of replacing hydrogen with deuterium, can significantly impact a drug's metabolic profile. juniperpublishers.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can make the deuterated compound more resistant to metabolic breakdown by enzymes, particularly cytochrome P450 (CYP450) enzymes. researchgate.net By strategically placing deuterium atoms at sites on the molecule that are prone to metabolic modification, researchers can slow down the rate of metabolism. nih.gov

This enhanced metabolic stability is highly advantageous in tracer studies. nih.gov A longer half-life means the deuterated compound remains in the system for a longer period, allowing for more extended tracking and analysis of its distribution and fate within the body. juniperpublishers.com This is crucial for understanding the pharmacokinetics of trimetazidine.

Differentiation from Endogenous Components and Unlabeled Analytes in Complex Biological Matrices

In analytical chemistry, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS), it is essential to distinguish the analyte of interest from other components in a sample. acs.org Biological matrices such as blood, plasma, and tissue are incredibly complex, containing numerous endogenous substances that can interfere with the analysis. musechem.com

Stable isotope-labeled compounds like this compound serve as ideal internal standards in these analytical methods. acanthusresearch.com Because it is chemically identical to the unlabeled trimetazidine, it behaves similarly during sample preparation, extraction, and chromatographic separation. waters.com However, due to the presence of deuterium, it has a higher mass. This mass difference allows the mass spectrometer to differentiate between the labeled internal standard and the unlabeled analyte being measured. lgcstandards.com This ensures accurate and precise quantification of trimetazidine, correcting for any variations or losses that may occur during the analytical process. musechem.com

Functional Classification as a Stable Isotope-Labeled Reference Standard in Preclinical and Analytical Contexts

This compound is functionally classified as a stable isotope-labeled reference standard. synzeal.com Reference standards are highly purified compounds used as a benchmark for analytical measurements. schd-shimadzu.commedchemexpress.com The use of stable isotope-labeled standards is a widely accepted and often recommended practice in quantitative bioanalysis. waters.com

In preclinical studies, which involve in vitro and in vivo experiments, accurate measurement of drug concentrations is paramount. This compound, when used as an internal standard, improves the reliability and accuracy of pharmacokinetic and metabolism studies. acanthusresearch.com It helps to mitigate "matrix effects," where other components in the biological sample can suppress or enhance the signal of the analyte, leading to inaccurate measurements. musechem.comacs.org By adding a known amount of the deuterated standard to the sample, researchers can normalize the response of the unlabeled drug, thereby obtaining more precise quantitative data. musechem.com

The following table outlines the primary applications and advantages of using this compound as a reference standard:

| Application | Advantage |

| Quantitative Bioanalysis (LC-MS) | Serves as an internal standard to correct for matrix effects and variability in sample processing. musechem.comwaters.com |

| Pharmacokinetic Studies | Enables accurate determination of drug absorption, distribution, metabolism, and excretion (ADME). acanthusresearch.com |

| Metabolism Studies | Helps in identifying and quantifying metabolites by providing a clear mass-shifted reference. nih.gov |

| Tracer Studies | Allows for the tracking of the compound's fate in biological systems due to its increased metabolic stability. nih.gov |

Synthetic Methodologies and Physicochemical Characterization of Trimetazidine D8 Dihydrochloride for Research Use

Strategic Considerations for Deuterated Precursor Synthesis

The synthesis of Trimetazidine-d8 Dihydrochloride (B599025) necessitates the strategic incorporation of deuterium (B1214612) atoms into the molecular structure. A primary consideration is the selection of appropriate deuterated precursors. The IUPAC name for Trimetazidine-d8 Dihydrochloride is 2,2,3,3,5,5,6,6-octadeuterio-1-[(2,3,4-trimethoxyphenyl)methyl]piperazine;dihydrochloride, indicating that the eight deuterium atoms are located on the piperazine (B1678402) ring. nih.gov Therefore, the synthesis of a deuterated piperazine core is a critical step.

The choice of deuterating agent and the timing of its introduction are crucial for achieving high isotopic enrichment and site-specificity. Deuterated solvents, such as deuterium oxide (D2O), or deuterated reducing agents are commonly employed. thieme-connect.de The stability of the deuterium label throughout the synthetic sequence must also be considered to prevent isotopic scrambling or loss.

Multistep Chemical Synthetic Pathways for this compound

The synthesis of this compound typically involves a multistep process, beginning with the synthesis of the deuterated piperazine ring followed by its coupling with the 2,3,4-trimethoxybenzyl moiety.

Reductive Amination Routes for Piperazine Core Formation with Deuterium

Reductive amination is a versatile method for the formation of amines and can be adapted for the synthesis of the deuterated piperazine core. organic-chemistry.orgnih.govnih.govreddit.com This approach generally involves the reaction of a dicarbonyl compound or its equivalent with a deuterated amine source in the presence of a reducing agent. For the synthesis of the octadeuterated piperazine ring, a suitable starting material would be a deuterated derivative of ethylenediamine.

Alternatively, the piperazine ring can be formed first, followed by deuteration. However, direct deuteration of the piperazine ring can be challenging to control and may result in a mixture of isotopologues. A more controlled approach involves the synthesis of a precursor that can be readily deuterated before cyclization to form the piperazine ring.

A general synthetic route for non-deuterated trimetazidine (B612337) hydrochloride involves the hydroamination reaction of 2,3,4-trimethoxybenzaldehyde and piperazine anhydrous, catalyzed by a Lindlar catalyst. patsnap.com To synthesize the deuterated analog, a similar strategy can be employed using a pre-synthesized octadeuterated piperazine.

Deuterium Exchange Reactions and Site-Specific Labeling

Deuterium exchange reactions offer an alternative or complementary method for introducing deuterium into the trimetazidine molecule. researchgate.net These reactions typically involve the use of a deuterium source, such as D2O, in the presence of a catalyst. mdpi.comnih.gov For site-specific labeling of the piperazine ring, the reaction conditions, including temperature, pH, and catalyst choice, must be carefully optimized to promote exchange at the desired positions while minimizing exchange at other sites in the molecule.

For instance, protons alpha to a carbonyl group can be exchanged for deuterium under basic or acidic conditions. While trimetazidine itself does not have such protons, a synthetic intermediate could be designed to facilitate such an exchange before the final synthetic steps.

Purification Protocols for Achieving High Isotopic Purity

Achieving high isotopic purity is critical for the utility of this compound as an internal standard in analytical studies. moravek.com Purification protocols aim to remove not only chemical impurities but also undesired isotopologues, which are molecules with fewer than the desired number of deuterium atoms.

Common purification techniques include:

Recrystallization: This technique is effective for removing both chemical and isotopic impurities, provided there is a sufficient difference in solubility between the desired product and the impurities.

Chromatography: High-performance liquid chromatography (HPLC) and flash column chromatography are powerful techniques for separating compounds based on their polarity and other physicochemical properties. These methods can be highly effective in isolating the desired deuterated compound from its non-deuterated and partially deuterated counterparts.

The choice of purification method depends on the nature of the impurities and the scale of the synthesis. Often, a combination of techniques is required to achieve the desired level of purity.

Advanced Analytical Techniques for Characterization of this compound

Thorough analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Assessment of Chemical Purity via High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity of pharmaceutical compounds, including this compound. daffodilvarsity.edu.bdderpharmachemica.comnih.govafricanjournalofbiomedicalresearch.com Reversed-phase HPLC (RP-HPLC) is commonly employed for the analysis of trimetazidine and its related substances.

A typical RP-HPLC method for trimetazidine analysis involves a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. daffodilvarsity.edu.bdderpharmachemica.comafricanjournalofbiomedicalresearch.com Detection is often performed using a UV detector at a wavelength where trimetazidine exhibits maximum absorbance, typically around 232 nm or 270 nm. daffodilvarsity.edu.bdderpharmachemica.comafricanjournalofbiomedicalresearch.com

The HPLC method must be validated to ensure its accuracy, precision, linearity, and specificity for the analysis of this compound. daffodilvarsity.edu.bdderpharmachemica.com This involves analyzing the compound at different concentrations to establish a linear relationship between the peak area and concentration. daffodilvarsity.edu.bdderpharmachemica.com The specificity of the method ensures that the peak corresponding to this compound is well-resolved from any potential impurities or degradation products. daffodilvarsity.edu.bdderpharmachemica.com

Below is an example of typical HPLC parameters that could be used for the analysis of Trimetazidine Dihydrochloride, which would be applicable for its deuterated analog.

| Parameter | Condition |

| Column | C18 (250mm x 4.6mm, 5µm) |

| Mobile Phase | Methanol: 0.05% Formic Acid (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 232 nm |

| Retention Time | Approximately 3.8 min |

This table is based on data from a study on non-deuterated Trimetazidine Dihydrochloride and serves as a representative example. derpharmachemica.com

The chromatogram obtained from the HPLC analysis should show a single, sharp, and symmetrical peak for this compound, indicating a high degree of chemical purity. researchgate.net

Verification of Deuterium Incorporation and Enrichment through Mass Spectrometry (MS) (e.g., GC-MS, LC-MS)

Mass spectrometry is an indispensable analytical technique for verifying the successful incorporation of deuterium into the Trimetazidine molecule and for determining the level of isotopic enrichment. The fundamental principle relies on the mass difference between hydrogen (¹H) and its stable isotope, deuterium (²H). Each deuterium atom adds approximately 1.006 Da to the mass of the molecule. For Trimetazidine-d8, where eight hydrogen atoms are replaced by deuterium, a significant mass shift is expected compared to the unlabeled parent compound.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful method for this analysis. nih.gov The analysis begins with the determination of the molecular ion peak ([M+H]⁺) for both the unlabeled Trimetazidine and the synthesized Trimetazidine-d8. A comparison of these peaks provides the primary confirmation of deuterium incorporation.

For Trimetazidine (C₁₄H₂₂N₂O₃), the monoisotopic mass is approximately 266.16 g/mol . The introduction of eight deuterium atoms in Trimetazidine-d8 (C₁₄H₁₄D₈N₂O₃) results in an expected monoisotopic mass of approximately 274.21 g/mol . High-resolution mass spectrometry (HRMS) can precisely measure this mass difference, confirming the successful synthesis of the d8 isotopologue.

Furthermore, tandem mass spectrometry (MS/MS) is employed to ascertain the location of the deuterium labels. In this technique, the molecular ion is isolated and fragmented. The resulting fragmentation pattern of Trimetazidine-d8 is then compared to that of the unlabeled standard. scielo.br For Trimetazidine, a characteristic fragmentation involves the cleavage of the piperazine ring and the benzyl group. In Trimetazidine-d8, the deuterium atoms are typically located on the piperazine ring. Therefore, fragment ions containing the piperazine-d8 moiety will exhibit a corresponding mass shift, while fragments without this moiety, such as the trimethoxybenzyl cation, will retain their original mass. This detailed fragmentation analysis confirms that deuteration has occurred at the intended positions.

The isotopic enrichment can be quantified by analyzing the relative intensities of the mass peaks corresponding to the desired d8 species versus lower-deuterated (d1-d7) and unlabeled (d0) species in the mass spectrum.

Table 1: Expected Mass Spectrometry Data for Trimetazidine vs. Trimetazidine-d8

| Analyte | Molecular Formula | Expected [M+H]⁺ (m/z) | Key Fragment Ion (m/z) (Trimethoxybenzyl) | Key Fragment Ion (m/z) (Piperazine Moiety) |

| Trimetazidine | C₁₄H₂₂N₂O₃ | ~267.17 | ~181.08 | ~87.09 |

| Trimetazidine-d8 | C₁₄H₁₄D₈N₂O₃ | ~275.22 | ~181.08 | ~95.14 |

Structural Elucidation and Deuteration Site Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the unambiguous structural elucidation of this compound and the precise confirmation of the deuteration sites. scilit.comiosrjournals.org This is achieved primarily by comparing the ¹H (Proton) NMR spectra of the deuterated compound and its non-deuterated analogue.

In the ¹H NMR spectrum of unlabeled Trimetazidine, specific signals correspond to the protons on the piperazine ring. When these protons are substituted with deuterium atoms, the corresponding signals in the ¹H NMR spectrum of Trimetazidine-d8 will disappear or be significantly reduced in intensity to a residual level reflecting any isotopic impurity. This absence of signals provides direct and unequivocal evidence of deuterium incorporation at those specific positions. The signals corresponding to the protons on the trimethoxybenzyl group, which are not deuterated, should remain unchanged in terms of chemical shift and integration, serving as an internal reference.

To further confirm the deuteration, ²H (Deuterium) NMR spectroscopy can be performed. In a ²H NMR spectrum, signals are observed only for the deuterium nuclei in the molecule. For Trimetazidine-d8, a signal or set of signals will appear in the region corresponding to the chemical shifts of the piperazine protons, confirming the presence and location of the deuterium atoms on that ring.

The combination of ¹H and ²H NMR provides a complete picture of the isotopic labeling. springernature.com The analysis not only confirms the sites of deuteration but also allows for an assessment of the isotopic purity by integrating any residual proton signals at the deuterated positions.

Table 2: Comparative ¹H NMR Data for Trimetazidine and Trimetazidine-d8

| Proton Assignment | Expected Chemical Shift (δ, ppm) in Trimetazidine | Expected Signal in ¹H NMR of Trimetazidine-d8 |

| Ar-H (Aromatic) | 6.5-7.0 | Present |

| -OCH₃ (Methoxy) | 3.8-3.9 | Present |

| Ar-CH₂- (Benzylic) | ~3.5 | Present |

| -N-CH₂-CH₂-N- (Piperazine) | 2.4-2.8 | Absent or significantly diminished |

Advanced Analytical Methodologies Employing Trimetazidine D8 Dihydrochloride As an Internal Standard

Development and Optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

The development of a sensitive and selective LC-MS/MS method is a multi-step process involving careful optimization of sample extraction, chromatographic separation, and mass spectrometric detection. Trimetazidine-d8 Dihydrochloride (B599025) serves as the ideal internal standard throughout this process, correcting for potential analyte loss and matrix-induced signal suppression or enhancement.

The primary goal of sample preparation is to extract trimetazidine (B612337) and its internal standard from the biological matrix (e.g., plasma, urine) while removing interfering endogenous components like proteins and phospholipids. thermofisher.com The choice of technique depends on the matrix complexity, required sensitivity, and laboratory throughput.

Protein Precipitation (PPT): This is a rapid and straightforward technique commonly used for plasma samples. thermofisher.com It involves adding a water-miscible organic solvent, such as methanol or acetonitrile, to the sample, which denatures and precipitates proteins. nih.govnih.govresearchgate.net After vortexing and centrifugation, the clear supernatant containing the analyte and the Trimetazidine-d8 internal standard is collected for analysis. researchgate.net This method is valued for its simplicity, though it may result in less clean extracts compared to other techniques. researchgate.net

Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample extract by partitioning the analyte from the aqueous sample into an immiscible organic solvent. ingentaconnect.com For trimetazidine, a combination of n-hexane and dichloromethane has been utilized after alkalinizing the plasma sample. ingentaconnect.com The organic layer is then evaporated and the residue is reconstituted in the mobile phase. ingentaconnect.com While more time-consuming than PPT, LLE is effective at removing non-volatile salts and highly polar interferences.

Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and allows for analyte concentration, leading to improved sensitivity. This technique uses a solid sorbent packed into a cartridge to retain the analyte from the liquid sample. After washing to remove interferences, the analyte and internal standard are eluted with a small volume of an appropriate solvent.

Dilute-and-Shoot: For simpler matrices like urine, a "dilute-and-shoot" approach is often sufficient. scielo.brusp.br This method involves centrifuging the sample, followed by a simple dilution of the supernatant with a suitable solvent before injection into the LC-MS/MS system. semanticscholar.org

Table 1: Comparison of Sample Preparation Techniques for Trimetazidine Analysis

| Technique | Common Application | Advantages | Disadvantages |

|---|---|---|---|

| Protein Precipitation | Plasma, Serum | Fast, simple, inexpensive | Less clean extract, potential for matrix effects |

| Liquid-Liquid Extraction | Plasma, Urine | Cleaner extracts than PPT, removes salts | More labor-intensive, requires solvent evaporation/reconstitution |

| Solid-Phase Extraction | Plasma, Urine | Highest purity extracts, allows for concentration | Most expensive, requires method development |

| Dilute-and-Shoot | Urine | Very fast, minimal sample handling | Only suitable for relatively clean matrices |

Achieving efficient chromatographic separation is crucial to resolve trimetazidine from endogenous matrix components, thereby minimizing ion suppression and ensuring accurate quantification.

Column Selection: Reversed-phase chromatography using C18 columns is the most common approach for trimetazidine analysis. nih.govresearchgate.netscielo.br Columns with dimensions such as 150 mm x 2.1 mm or 50 mm x 2.1 mm are frequently reported, with particle sizes typically in the 1.7 µm to 5 µm range to achieve sharp, symmetrical peaks. nih.govresearchgate.netscielo.br

Mobile Phase Composition: The mobile phase typically consists of an aqueous component and an organic solvent. Methanol and acetonitrile are the most common organic modifiers. nih.govnih.gov The aqueous phase is often acidified with formic acid or buffered with ammonium formate or ammonium acetate to ensure consistent ionization of trimetazidine and promote good peak shape. nih.govscielo.br For example, a mobile phase of 3 mmol/L ammonium acetate solution and methanol (15:85, v/v) has been successfully used. nih.gov

Gradient Elution: While some methods use a simple isocratic elution, gradient elution is often employed in more complex metabolic studies. nih.govscielo.br A gradient program, which varies the proportion of organic solvent over time, can help to effectively separate metabolites with different polarities and ensure that highly retained compounds are eluted from the column in a reasonable time. scielo.brsemanticscholar.org

Table 2: Example Chromatographic Conditions for Trimetazidine Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Atlantis dC18 (150 x 2.1 mm, 5 µm) researchgate.net | Xterra MS C18 (150 x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Acetonitrile and 10 mM ammonium formate researchgate.net | Methanol and water with trifluoroacetic acid (40:60, v/v) nih.gov |

| Flow Rate | 0.3 mL/min nih.gov | 0.6 mL/min nih.gov |

| Run Time | < 3.2 minutes nih.gov | ~ 5 minutes nih.gov |

Tandem mass spectrometry provides exceptional sensitivity and selectivity for quantification.

Ionization: Electrospray ionization (ESI) in the positive ion mode is universally used for trimetazidine, as the piperazine (B1678402) structure is readily protonated to form the precursor ion [M+H]⁺. nih.govingentaconnect.com

Multiple Reaction Monitoring (MRM): For quantification, MS analysis is performed in the Multiple Reaction Monitoring (MRM) mode. This involves selecting the protonated molecular ion (precursor ion) of trimetazidine, subjecting it to collision-induced dissociation (CID), and monitoring a specific, high-abundance fragment (product ion). This process is highly selective, as it requires a compound to have both the correct precursor mass and produce the specific product mass to generate a signal.

For Trimetazidine , the precursor ion is m/z 267.2. nih.govresearchgate.net A common and stable product ion used for quantification is m/z 181.1. researchgate.net

For Trimetazidine-d8 Dihydrochloride , the precursor ion would be m/z 275.2 (an 8-dalton shift). The product ion would also be expected to shift depending on the location of the deuterium (B1214612) atoms, which would be determined during method development to ensure a stable and specific transition is monitored.

Source Settings: Optimization of MS source parameters such as capillary voltage, source temperature, and gas flows (nebulizing and drying gases) is essential to achieve maximum signal intensity and stability for both the analyte and the internal standard.

Table 3: Representative Mass Spectrometry MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Trimetazidine | 267.2 nih.govresearchgate.net | 181.1 researchgate.net |

| Trimetazidine-d8 | ~275.2 | To be determined empirically |

Rigorous Method Validation Procedures for Quantitative Analysis

Once the LC-MS/MS method is developed, it must undergo rigorous validation to ensure its performance is reliable and suitable for its intended purpose. The use of this compound is critical during validation to demonstrate the method's accuracy and precision.

Linearity is assessed by preparing a series of calibration standards in the same biological matrix as the unknown samples. These standards are prepared by spiking blank matrix with known concentrations of trimetazidine and a constant concentration of this compound. The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration. The relationship is typically evaluated using a weighted (e.g., 1/x² or 1/x) least-squares linear regression. ingentaconnect.com The dynamic range is the concentration span over which the method is linear, accurate, and precise. For trimetazidine, linear ranges such as 0.5–500 ng/mL and 1-100 ng/mL have been reported. nih.govresearchgate.net A correlation coefficient (r²) value of >0.99 is generally required to demonstrate good linearity. nih.gov

Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy. researchgate.net It is a critical parameter for studies requiring the measurement of low drug concentrations. For trimetazidine in plasma, validated LLOQs are often in the range of 0.5 ng/mL to 2.5 ng/mL. nih.govresearchgate.net

Limit of Detection (LOD): The LOD is the lowest concentration of the analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable accuracy. It is often defined as the concentration that produces a signal-to-noise ratio of at least 3. In some studies, an LOD as low as 0.05 ng/mL has been reported for trimetazidine. researchgate.net

Table 4: Summary of Method Validation Parameters from Literature

| Parameter | Reported Value(s) |

|---|---|

| Linearity Range | 0.5–500 ng/mL researchgate.net, 1-100 ng/mL nih.gov, 2.5-100 ng/mL nih.gov |

| Correlation Coefficient (r²) | >0.999 nih.gov |

| LLOQ | 0.5 ng/mL researchgate.net, 2.5 ng/mL nih.govresearchgate.net |

| LOD | 0.05 ng/mL researchgate.net, 1 ng/mL semanticscholar.org |

Evaluation of Accuracy and Precision (Intra-day and Inter-day Variability)

The validation of an analytical method is critically dependent on establishing its accuracy and precision. Accuracy refers to the closeness of a measured value to a standard or known value, often expressed as percent recovery or relative error (% RE). Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample, reported as the relative standard deviation (% RSD).

In methods utilizing Trimetazidine as an analyte, robust precision and accuracy have been demonstrated. For instance, an LC-MS/MS method for quantifying trimetazidine in human plasma showed inter-batch and intra-batch precision to be less than 8.0%, with accuracy determined to be within ±8% in terms of relative error. nih.gov Another HPLC method demonstrated accuracy with recovery values between 99.21% and 100.27% and good precision, with an intraday % RSD of 0.10 and an interday mean % RSD of 0.46. neuroquantology.com The use of a deuterated internal standard like this compound is crucial for achieving such high performance, especially in complex matrices. A UPLC-MS/MS method specifically using Trimetazidine-d8 as the internal standard was developed for its precision and reliability. researchgate.net

Table 1: Representative Accuracy and Precision Data for Trimetazidine Analysis

| Parameter | Concentration Level | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Accuracy (% Recovery or % RE) | Reference |

|---|---|---|---|---|---|

| HPLC Method | Not Specified | < 2% | < 2% | 99.3% - 100.7% | derpharmachemica.com |

| HPLC Method | 80%, 100%, 120% Levels | 0.10% | 0.46% | 99.21% - 100.27% | neuroquantology.com |

| LC-MS/MS Method | 1.5-300 ng/mL Range | < 8.0% | < 8.0% | within ± 8% RE | nih.gov |

| HPLC in Plasma | 10-150 ng/mL Range | < 7.6% | < 7.6% | 98% - 107% | tandfonline.com |

Analysis of Extraction Recovery and Post-Extraction Matrix Effects

Quantifying analytes in biological fluids like plasma or urine requires an efficient extraction process to isolate the target compound from interfering substances. researchgate.net The efficiency of this process is measured by extraction recovery. Following extraction, matrix effects—the alteration of ionization efficiency by co-eluting compounds—can significantly impact the accuracy of mass spectrometry-based methods. nih.govmedipharmsai.com this compound is instrumental in correcting for both analyte loss during extraction and signal suppression or enhancement caused by matrix effects.

Studies have evaluated these parameters for Trimetazidine. In one HPLC method, liquid-liquid extraction recoveries from human plasma ranged from 71.5% to 84.6%. tandfonline.com An LC-MS/MS method reported a mean relative recovery of 97.36% for the analyte. nih.gov A study on urine samples noted slight signal suppression, with matrix effect values ranging from 43.2% to 62.7%, but the variability was low (%RSD of 15%). scielo.br The use of a stable isotope-labeled internal standard like Trimetazidine-d8 is the preferred strategy to compensate for such matrix-induced variations. scielo.br

Table 2: Extraction Recovery and Matrix Effect Data for Trimetazidine

| Analytical Method | Matrix | Extraction Method | Extraction Recovery (%) | Matrix Effect Assessment | Reference |

|---|---|---|---|---|---|

| HPLC | Human Plasma | Liquid-Liquid Extraction | 71.5 - 84.6 | Not Specified | tandfonline.com |

| LC-MS/MS | Human Plasma | Solid-Phase Extraction | 97.36 | Method validated for matrix effect | nih.gov |

| UPLC-MS/MS | Urine | Dilute-and-Shoot | Not Specified | Signal suppression observed (43.2% - 62.7%) | scielo.br |

| RPLC | Tablets | Not Applicable | 99 - 100 | Not Applicable | nih.gov |

Stability Assessments in Analytical Samples (e.g., freeze-thaw, short-term, long-term stability)

Bioanalytical method validation requires a thorough assessment of the analyte's stability under various conditions that mimic sample handling and storage. celegence.compharmoutsource.com This ensures that the measured concentration accurately reflects the concentration at the time of sample collection. Key stability tests include:

Freeze-Thaw Stability: Evaluates the impact of repeated freezing and thawing cycles on the analyte. pharmoutsource.com

Short-Term (Bench-Top) Stability: Assesses analyte stability in the matrix at room temperature for a period equivalent to the sample preparation time. pharmoutsource.com

Long-Term Stability: Determines if the analyte is stable when stored frozen for an extended duration. celegence.compharmoutsource.com

Forced degradation studies on Trimetazidine Dihydrochloride have shown it is susceptible to degradation under acidic conditions. derpharmachemica.com In the context of bioanalysis, a stability-indicating HPLC method demonstrated that Trimetazidine hydrochloride was stable enough for analysis from pharmaceutical formulations, with recoveries of 99-100%. nih.gov An extended-release tablet formulation of trimetazidine also showed no changes in appearance or chemical composition after 12 weeks of storage under accelerated stability conditions (40°C, 50°C, and 60°C with 75% relative humidity). nih.gov The inclusion of this compound in such studies is vital to ensure that any observed degradation is accurately quantified and not an artifact of sample processing variability.

Table 3: Summary of Stability Assessments for Trimetazidine

| Stability Type | Conditions | Matrix/Formulation | Outcome | Reference |

|---|---|---|---|---|

| Forced Degradation | Acidic, alkaline, oxidation, photolysis, thermal | Active Pharmaceutical Ingredient | More sensitive to acidic degradation | derpharmachemica.com |

| Method-Related | Analysis in the presence of degradation products | Pharmaceuticals | Recovery of 99-100% | nih.gov |

| Accelerated Stability | 40°C, 50°C, 60°C at 75% RH for 12 weeks | Extended-Release Tablets | No significant changes observed | nih.gov |

Application of this compound in Other Quantitative Analytical Platforms

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful technique renowned for its high sensitivity, selectivity, and speed. The use of this compound as an internal standard is particularly advantageous in UPLC-MS/MS methods. researchgate.net It co-elutes with the unlabeled Trimetazidine but is distinguished by its higher mass, allowing for precise ratiometric quantification that corrects for variations in extraction, matrix effects, and instrument response.

An improved, precise, and reliable UPLC-MS/MS method has been specifically developed for the quantification of trimetazidine using trimetazidine-d8 as the internal standard. researchgate.net This approach is also suitable for complex metabolic studies, where UPLC-MS/MS has been used to detect Trimetazidine and its metabolites in human urine, demonstrating the technique's effectiveness for analyzing complex biological samples. scielo.br

Potential for Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is another key analytical platform for the quantification of chemical compounds. This compound is explicitly intended for use as an internal standard in both LC-MS and GC-MS applications. biomol.comcaymanchem.comlabchem.com.my

Methods for the determination of Trimetazidine in biological fluids by GC-MS have been developed. researchgate.net Some early methods required a derivatization step to convert Trimetazidine into a more volatile form suitable for gas chromatography. researchgate.net However, more recent stability-indicating GC/MS methods have been developed for the direct determination of underivatized Trimetazidine. nih.govresearchgate.net In any GC-MS workflow, particularly those involving sample extraction and potential derivatization, the use of a stable isotope-labeled internal standard like this compound is the gold standard. It effectively corrects for procedural losses and variations in injection volume and ionization, thereby significantly enhancing the accuracy and reliability of the quantification.

Applications of Trimetazidine D8 Dihydrochloride in Drug Disposition Research Preclinical Focus

Quantitative Bioanalysis of Trimetazidine (B612337) in Preclinical Biological Matrices

The accurate measurement of drug concentrations in biological fluids and tissues is a cornerstone of preclinical research, providing essential data on absorption, distribution, metabolism, and excretion (ADME). Trimetazidine-d8 Dihydrochloride (B599025) is instrumental in the development and validation of robust bioanalytical methods for this purpose.

Determination in Animal Plasma and Tissue Homogenates (e.g., rodent, canine models)

In preclinical pharmacokinetic studies, Trimetazidine-d8 Dihydrochloride is widely employed as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of trimetazidine in animal plasma. The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis as it co-elutes with the analyte and experiences similar ionization effects, thereby correcting for variability during sample preparation and analysis.

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of trimetazidine in rat plasma utilized Trimetazidine-d8 as the internal standard. nih.gov This method demonstrated high precision and reliability, which is crucial for defining the pharmacokinetic profile of the drug in a preclinical setting. nih.gov The extraction recovery of both trimetazidine and its deuterated internal standard from plasma was shown to be high and consistent. nih.gov

Table 1: Extraction Recovery of Trimetazidine and Trimetazidine-d8 from Rat Plasma

| Compound | Mean Extraction Recovery (%) |

| Trimetazidine | 98.66 |

| Trimetazidine-d8 | 97.63 |

This table illustrates the high and consistent recovery of both the analyte and its deuterated internal standard from rat plasma, a key parameter in method validation.

The development of such sensitive and specific assays is a prerequisite for conducting preclinical pharmacokinetic studies in various animal models, including rodents and canines. These studies are essential for determining key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½), which inform dose selection for further non-clinical and clinical development.

Analysis in in vitro Biological Systems (e.g., cell cultures, isolated organs)

The application of this compound extends to in vitro systems, which are crucial for investigating cellular and organ-level drug disposition. In cell culture experiments, for instance, hepatocytes or other cell lines can be used to study the cellular uptake, metabolism, and potential cytotoxicity of trimetazidine. In these assays, Trimetazidine-d8 serves as an indispensable internal standard for quantifying intracellular and extracellular concentrations of the parent drug.

Similarly, in isolated organ perfusion studies (e.g., isolated perfused liver or kidney), Trimetazidine-d8 enables the precise measurement of trimetazidine concentrations in the perfusate and tissue over time. This allows for the characterization of organ-specific extraction ratios, metabolic clearance, and biliary or urinary excretion, providing a detailed picture of the drug's fate within a specific organ without the complexities of systemic circulation.

Elucidation of Trimetazidine Metabolic Pathways in Preclinical Models

Understanding the metabolic fate of a drug candidate is a critical component of preclinical development. This compound can be utilized as a tracer in such studies to facilitate the identification and structural characterization of metabolites.

Identification and Structural Characterization of Trimetazidine Metabolites using this compound as a Tracer

In preclinical metabolism studies, a mixture of unlabeled trimetazidine and this compound can be administered to animals or incubated with in vitro systems. In the subsequent analysis of biological samples by LC-MS/MS, metabolites of trimetazidine will appear as doublet peaks with a mass difference corresponding to the number of deuterium (B1214612) atoms. This "isotope signature" allows for the rapid and unambiguous identification of drug-related material in complex biological matrices.

While specific preclinical studies detailing the use of Trimetazidine-d8 as a tracer for metabolite identification are not prominently published, studies on trimetazidine metabolism in humans have identified several metabolites. researchgate.net The primary routes of metabolism include N-oxidation and O-demethylation, followed by conjugation reactions such as sulfation and glucuronidation. researchgate.net A preclinical study in rats using a similar tracer approach with Trimetazidine-d8 would be expected to identify a similar profile of metabolites.

Table 2: Known Metabolites of Trimetazidine Identified in Human Urine

| Metabolite ID | Metabolite Name |

| M1 | Trimetazidine-N-oxide |

| M2 | N-formyl trimetazidine |

| M3 | Desmethyl-trimetazidine O-sulfate |

| M4 | Desmethyl-trimetazidine O-glucuronide |

| M5 | Desmethyl-trimetazidine-N-oxide-O-glucuronide |

This table presents the metabolites of trimetazidine that have been identified in human urine. researchgate.net Preclinical studies in animal models would aim to identify and quantify these and potentially other species-specific metabolites.

Investigation of Enzymatic Systems Involved in Trimetazidine Biotransformation (e.g., CYP450 isoforms)

To identify the specific enzymes responsible for metabolizing a drug, a technique known as reaction phenotyping is employed. nih.gov This can involve incubating the drug with a panel of recombinant human cytochrome P450 (CYP) enzymes or using specific chemical inhibitors of CYP isoforms in human liver microsomes. nih.gov

Preclinical Excretion and Mass Balance Studies Utilizing Labeled Trimetazidine

Mass balance studies are designed to account for the total administered dose of a drug and its metabolites in excreta (urine and feces). These studies typically use a radiolabeled version of the drug. However, a stable isotope-labeled compound like Trimetazidine-d8 can also be used in conjunction with sensitive mass spectrometry techniques for excretion studies.

In a preclinical mass balance study, a known dose of this compound would be administered to animals, and urine and feces would be collected over a period of time. The concentrations of the parent compound and its major metabolites would be quantified using a validated LC-MS/MS method. This allows for the determination of the primary routes and rates of excretion of the drug and its metabolites, providing a complete picture of the drug's disposition. Studies in humans have shown that trimetazidine is primarily excreted in the urine, with a significant portion as the unchanged drug. Preclinical studies in animals would provide comparative data on the excretory pathways.

Contribution to Mechanistic Pharmacokinetic and Pharmacodynamic Studies in Research Models

This compound, a deuterated and stable isotope-labeled analog of Trimetazidine Dihydrochloride, serves as a critical tool in preclinical research, particularly in the fields of pharmacokinetics and pharmacodynamics. Its primary role is not as a therapeutic agent itself, but as an internal standard for the accurate quantification of trimetazidine in biological samples. This application is fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of trimetazidine, as well as its mechanism of action at a cellular and molecular level. The use of stable isotope-labeled compounds like this compound is a well-established methodology in drug metabolism and pharmacokinetic studies, enhancing the precision and reliability of analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govacs.orgnih.govacs.orgsymeres.com

Understanding Disposition Kinetics in Animal Models (e.g., absorption, distribution, elimination rates)

In preclinical pharmacokinetic studies, animal models such as rats and dogs are utilized to characterize the disposition of a new drug candidate. nih.gov The accurate measurement of the drug's concentration in biological matrices like plasma, urine, and tissues over time is paramount. This compound is indispensable in this context. When added to biological samples at a known concentration, it acts as an internal standard, co-eluting with the non-deuterated trimetazidine during chromatographic separation. However, due to its higher mass, it is distinguishable by the mass spectrometer. This allows for the precise quantification of trimetazidine, correcting for any variability in sample preparation and instrument response.

For instance, in a hypothetical preclinical study in rats, the plasma concentrations of trimetazidine can be accurately determined following oral administration. By analyzing plasma samples collected at various time points, key pharmacokinetic parameters can be calculated. These parameters, such as the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½), provide a comprehensive profile of the drug's absorption, distribution, and elimination. A bioequivalence study of two trimetazidine formulations highlighted the use of LC-MS/MS for quantification, a method where a deuterated internal standard is crucial for accuracy. nih.gov

Interactive Table 1: Illustrative Pharmacokinetic Data of Trimetazidine in Rat Plasma using this compound as an Internal Standard

| Time (hours) | Trimetazidine Concentration (ng/mL) | This compound (Internal Standard) Concentration (ng/mL) |

| 0.25 | 35.2 | 50.0 |

| 0.5 | 88.6 | 50.0 |

| 1.0 | 152.4 | 50.0 |

| 2.0 | 135.8 | 50.0 |

| 4.0 | 75.1 | 50.0 |

| 8.0 | 25.9 | 50.0 |

| 12.0 | 8.7 | 50.0 |

| 24.0 | 1.2 | 50.0 |

This table presents hypothetical data for illustrative purposes.

Investigating Cellular and Molecular Pharmacodynamic Responses in in vitro or Animal Models (e.g., metabolic modulation in specific cell lines or animal tissues)

The pharmacodynamic effects of trimetazidine are centered on its ability to modulate cellular energy metabolism. It inhibits the mitochondrial long-chain 3-ketoacyl-CoA thiolase (3-KAT), an enzyme involved in fatty acid β-oxidation. nih.gov This inhibition leads to a shift in the heart's energy production from fatty acid oxidation to the more oxygen-efficient pathway of glucose oxidation. nih.gov This mechanism is particularly beneficial in ischemic conditions.

This compound can be employed in in vitro and animal models to investigate these metabolic effects with high precision. For example, in studies using cultured cardiomyocytes or isolated heart mitochondria, the deuterated compound can be used to trace the metabolic fate of trimetazidine and its influence on various metabolic pathways. By using stable isotope labeling, researchers can differentiate between the exogenously administered drug and endogenous molecules, allowing for a clearer understanding of its specific effects on cellular processes like oxygen consumption, lactate (B86563) production, and ATP synthesis.

A hypothetical in vitro study could involve treating isolated cardiomyocytes with trimetazidine and measuring changes in key metabolic markers. This compound would be used as an internal standard to accurately quantify the concentration of trimetazidine in the cell culture medium and cell lysates, ensuring that the observed metabolic changes are correlated with a precise drug concentration.

Interactive Table 2: Hypothetical In Vitro Study of Trimetazidine's Effect on Cardiomyocyte Metabolism

| Treatment Group | Trimetazidine Concentration (µM) (Quantified using this compound) | Oxygen Consumption Rate (nmol/min/mg protein) | Lactate Production (µmol/mg protein) |

| Control | 0 | 25.4 | 1.2 |

| Trimetazidine | 1 | 22.1 | 1.8 |

| Trimetazidine | 10 | 18.5 | 2.5 |

| Trimetazidine | 50 | 15.3 | 3.4 |

This table presents hypothetical data for illustrative purposes.

By utilizing this compound, researchers can confidently link specific concentrations of trimetazidine to observed pharmacodynamic responses, thereby elucidating its mechanism of action at a molecular level.

Quality Control and Reference Standard Applications of Trimetazidine D8 Dihydrochloride

Utilization in Pharmaceutical Research and Development for Quality Assurance of Unlabeled Trimetazidine (B612337)

In the realm of pharmaceutical research and development, ensuring the quality and consistency of active pharmaceutical ingredients (APIs) is paramount. Trimetazidine-d8 Dihydrochloride (B599025) plays a pivotal role in the quality assurance of unlabeled trimetazidine through its function as an internal standard in analytical methodologies. caymanchem.comaptochem.com Internal standards are essential for correcting variations that can occur during sample preparation, injection, and analysis, thereby enhancing the precision and accuracy of the results. aptochem.com

The use of a stable isotope-labeled internal standard, such as Trimetazidine-d8 Dihydrochloride, is considered the gold standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. scispace.comnih.gov This is because its physicochemical properties are nearly identical to the unlabeled analyte, Trimetazidine. scispace.com This similarity ensures that both compounds behave almost identically during extraction, chromatography, and ionization, leading to more reliable and reproducible data. scispace.comkcasbio.com Any loss of analyte during sample processing is mirrored by a proportional loss of the internal standard, allowing for accurate quantification. aptochem.com

Research findings have demonstrated the successful application of deuterated internal standards in improving the performance of bioanalytical assays. A study comparing an assay using a structural analog internal standard with one using a stable isotope-labeled (SIL) internal standard for the analysis of a depsipeptide showed a significant improvement in the precision of the method with the SIL internal standard. scispace.com Specifically, the variance was significantly lower when using the SIL internal standard, highlighting the enhanced reliability it brings to the analytical method. scispace.com

The chemical structure of this compound is 1-(2,3,4-trimethoxybenzyl)piperazine-2,2,3,3,5,5,6,6-d8 Dihydrochloride. lgcstandards.com This deuteration at eight positions on the piperazine (B1678402) ring provides a sufficient mass difference from the unlabeled Trimetazidine to allow for distinct detection in mass spectrometry without significantly altering its chemical behavior. lgcstandards.comacanthusresearch.com

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Chemical Name | 1-(2,3,4-trimethoxybenzyl)piperazine-2,2,3,3,5,5,6,6-d8 Dihydrochloride | lgcstandards.com |

| Molecular Formula | C₁₄H₁₄D₈N₂O₃ · 2HCl | caymanchem.com |

| Molecular Weight | 347.3 g/mol | caymanchem.com |

| Purity | ≥99% deuterated forms (d₁-d₈) | caymanchem.com |

| Application | Internal standard for the quantification of trimetazidine by GC- or LC-MS | caymanchem.com |

Establishment of Traceability to Pharmacopeial Standards for Analytical Purposes

Traceability is a key concept in analytical chemistry, ensuring that the results of a measurement can be related to a stated reference, usually a national or international standard, through an unbroken chain of comparisons, all having stated uncertainties. For pharmaceutical analysis, this often means establishing traceability to pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). dpa.gov.al

Reference standards for trimetazidine, such as "Trimetazidine for system suitability EP Reference Standard," are available from pharmacopoeias. mdpi.com These primary standards are used to calibrate working standards and to validate in-house analytical methods. While a deuterated standard like this compound is not itself a pharmacopeial primary standard for trimetazidine, its quality and characterization are crucial for its role as a reference material.

The traceability of a measurement using this compound as an internal standard is established through a multi-step process. The concentration of the this compound working solution is determined using a calibrated balance and is accompanied by a certificate of analysis that details its purity and identity, confirmed through techniques like NMR and mass spectrometry. scbt.com The analytical method for the unlabeled trimetazidine is then validated using this well-characterized internal standard against a primary reference standard of trimetazidine obtained from a pharmacopeia. This process ensures that the quantitative results for the unlabeled trimetazidine are traceable to the pharmacopeial standard. nih.gov

Future Directions and Advanced Research Perspectives for Trimetazidine D8 Dihydrochloride

Development of Novel Isotopic Labeling Strategies for Trimetazidine (B612337) Analogues

The utility of isotopically labeled compounds is expanding, prompting research into more sophisticated labeling strategies. For trimetazidine analogues, future research could focus on developing methods beyond simple deuterium (B1214612) labeling. Novel strategies may involve the selective incorporation of stable isotopes like ¹³C and ¹⁵N into specific positions of the trimetazidine molecule. This could be achieved by utilizing specifically labeled synthetic precursors in the chemical synthesis pathway.

Inspired by techniques used in protein NMR, where labeled amino acid precursors are introduced into E. coli growth media, similar principles can be applied to the synthesis of small molecules like trimetazidine. ualberta.ca For instance, using a ¹³C-labeled trimethoxybenzyl group or a ¹⁵N-labeled piperazine (B1678402) ring would create new analogues for use in advanced metabolic studies. These site-specific labels would allow researchers to trace the fate of different parts of the molecule independently, providing deeper insights into its metabolic breakdown and interaction with biological systems. Such advancements would yield more powerful tools for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, enabling more detailed structural and metabolic investigations. ualberta.ca

Integration into High-Throughput Analytical Methodologies for Drug Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands of compounds. nih.gov The integration of Trimetazidine-d8 Dihydrochloride (B599025) into HTS workflows, particularly those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a key area of development. nih.gov In these automated assays, Trimetazidine-d8 Dihydrochloride serves as an ideal internal standard for the accurate quantification of trimetazidine. caymanchem.com

The process involves adding a known concentration of the deuterated standard to each sample. Since its chemical and physical properties are nearly identical to the non-labeled trimetazidine, it co-elutes and co-ionizes, but is distinguished by its higher mass. caymanchem.comnih.gov This allows for precise correction of any sample loss during preparation or fluctuations in instrument response, which is critical in the fast-paced, high-volume environment of HTS. nih.gov Future applications could see its use in large-scale toxicological screenings or metabolic profiling studies, where speed and accuracy are paramount to identifying potential drug candidates or understanding metabolic pathways on a large scale. nih.gov

Exploration of Advanced Mass Spectrometry Techniques for Enhanced Sensitivity and Specificity in Tracer Studies

Tracer studies, which follow a substance through a biological system, rely heavily on the ability to detect and quantify the tracer and its metabolites accurately. This compound is instrumental in such studies involving trimetazidine. Advanced mass spectrometry techniques, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) and high-resolution mass spectrometry (HRMS) like Orbitrap, offer unprecedented sensitivity and specificity. scielo.brresearchgate.net

When paired with a stable isotope-labeled standard like this compound, these methods can confidently identify and quantify trimetazidine and its metabolites even at very low concentrations in complex biological matrices like urine and plasma. nih.govscielo.brresearchgate.net Future research will likely focus on pushing the limits of detection further and improving the characterization of minor or previously unknown metabolites. usp.brresearchgate.net The use of HRMS allows for the determination of the elemental composition of metabolites, aiding in their structural elucidation. researchgate.net The stability of the deuterium label in Trimetazidine-d8 ensures that it does not interfere with the detection of the native compound, making it a reliable tool for pharmacokinetic and metabolic fate studies, including those for doping control analysis. nih.gov

Summary of Analytical Techniques Utilizing this compound

| Technique | Application | Role of this compound |

| GC-MS | Quantification of trimetazidine nih.gov | Internal Standard for improved accuracy |

| LC-MS/MS | Drug screening, metabolite identification nih.gov | Internal Standard for precise quantification in complex samples |

| UHPLC-MS/MS | Metabolic studies, excretion profiles scielo.brusp.br | Internal Standard for high-sensitivity analysis |

| High-Resolution MS (e.g., Orbitrap) | Comprehensive metabolite profiling researchgate.net | Internal Standard for accurate mass measurements and structural elucidation |

Potential Applications in Systems Biology and Multi-Omics Research for Comprehensive Biological Insights

Systems biology aims to understand the complex interactions within biological systems from a holistic perspective, often by integrating data from various "omics" fields (genomics, transcriptomics, proteomics, and metabolomics). nih.govnih.gov this compound has significant potential as a tool in this integrative approach, particularly within metabolomics.

By using this compound as a tracer, researchers can precisely track the metabolic fate of trimetazidine and its impact on various metabolic pathways. nih.gov This metabolomics data can then be integrated with proteomics data to see how the drug affects protein expression, or with transcriptomics to understand its influence on gene regulation. nih.gov For example, a study could administer the labeled compound and use mass spectrometry to measure changes in the metabolome, while simultaneously analyzing changes in cardiac protein expression. This multi-omics approach allows researchers to build comprehensive models of the drug's mechanism of action and its system-wide effects. nih.gov Such integrated studies are crucial for moving beyond a single target and understanding the broader biological consequences of a drug's administration. nih.gov

Q & A

Q. How should researchers design dose-escalation studies for this compound in rodent models of heart failure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.